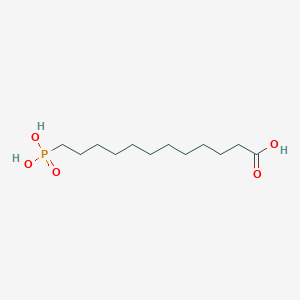
12-phosphonododecanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-phosphonododecanoic acid is an organic compound with the molecular formula C12H25O5P. It is a phosphonic acid derivative characterized by a long aliphatic chain with a terminal phosphonic acid group. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 12-phosphonododecanoic acid can be synthesized through several methods. One common approach involves the reaction of dodecanol with phosphorus trichloride (PCl3) followed by hydrolysis. The reaction typically proceeds as follows:
- Dodecanol reacts with phosphorus trichloride to form dodecylphosphonic dichloride.
- The dodecylphosphonic dichloride is then hydrolyzed to yield this compound.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reactions using similar principles. The process may include additional purification steps to ensure the final product’s purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions: 12-phosphonododecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to other functional groups.
Substitution: The phosphonic acid group can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce various substituted phosphonic acids.
Applications De Recherche Scientifique
12-phosphonododecanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for synthesizing other phosphonic acid derivatives and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a component of pharmaceutical formulations.
Industry: this compound is used in the production of surfactants, lubricants, and other industrial chemicals. It is also employed in surface modification and as a corrosion inhibitor.
Mécanisme D'action
The mechanism of action of 12-phosphonododecanoic acid involves its interaction with specific molecular targets and pathways. The phosphonic acid group can form strong bonds with metal ions, making it effective in applications such as corrosion inhibition. Additionally, its long aliphatic chain allows it to interact with lipid membranes, which may contribute to its biological activities.
Comparaison Avec Des Composés Similaires
Dodecylphosphonic acid: Similar in structure but lacks the terminal phosphonic acid group.
12-hydroxydodecanoic acid: Contains a hydroxyl group instead of a phosphonic acid group.
12-bromododecanoic acid: Features a bromine atom in place of the phosphonic acid group.
Uniqueness: 12-phosphonododecanoic acid is unique due to its combination of a long aliphatic chain and a terminal phosphonic acid group. This structure imparts distinct chemical and physical properties, making it valuable in various applications, particularly in surface modification and as a corrosion inhibitor.
Propriétés
Numéro CAS |
295792-72-2 |
|---|---|
Formule moléculaire |
C12H25O5P |
Poids moléculaire |
280.30 g/mol |
Nom IUPAC |
12-phosphonododecanoic acid |
InChI |
InChI=1S/C12H25O5P/c13-12(14)10-8-6-4-2-1-3-5-7-9-11-18(15,16)17/h1-11H2,(H,13,14)(H2,15,16,17) |
Clé InChI |
BUKGQBGCJBXIKV-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCCC(=O)O)CCCCCP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


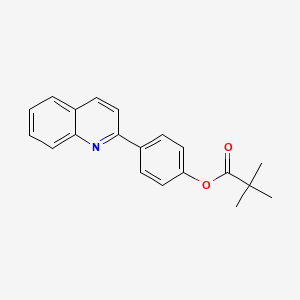
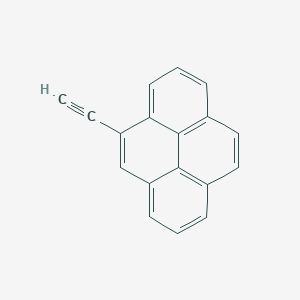
![(E)-1-[4-(Hexyloxy)phenyl]-2-{4-[(undec-10-en-1-yl)oxy]phenyl}diazene](/img/structure/B12574941.png)

![Acetamide,N-cyclopropyl-2-[(2-cyclopropyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B12574957.png)
![2-[(E)-(4-Aminophenyl)diazenyl]-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium acetate](/img/structure/B12574961.png)
![N-Ethyl-N'-nitro-N''-[(oxolan-3-yl)methyl]guanidine](/img/structure/B12574970.png)

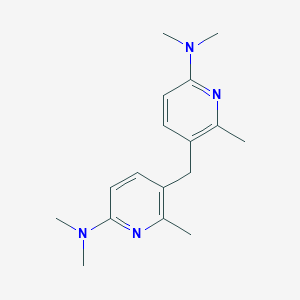
![2-{[N-(Cyclobutylcarbonyl)-N-cyclopentylglycyl]amino}-4,5,6,7-tetrahydro-1-benzo[b]thiophene-3-carboxamide](/img/structure/B12574983.png)
![(2S)-1-{[(Naphthalen-1-yl)methyl]amino}-1-oxopropan-2-yl acetate](/img/structure/B12574985.png)
![(4-Tert-butoxycarbonylamino-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B12574999.png)
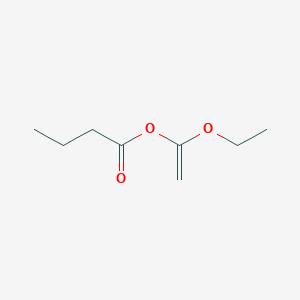
![N-[2-(Carboxymethoxy)-6-fluorophenyl]-N-ethylglycine](/img/structure/B12575014.png)
